2-(Chloromethyl)-4,5-dihydro-1,3-oxazole

Description

Contextualization within the Oxazoline (B21484) and Dihydrooxazole Classifications

The nomenclature of heterocyclic compounds can be complex, with systematic names and common names often used interchangeably. The parent aromatic compound is oxazole (B20620), a five-membered ring with one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.org The partially saturated analogues of oxazole are known as oxazolines, or more systematically, dihydrooxazoles. wikipedia.org

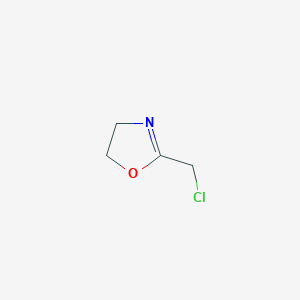

2-(Chloromethyl)-4,5-dihydro-1,3-oxazole fits precisely into this classification. Its structure consists of:

A five-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 3.

A single double bond between the nitrogen at position 3 and the carbon at position 2, with the carbons at positions 4 and 5 being saturated. This specific isomer is a 2-oxazoline. The systematic IUPAC name, 4,5-dihydro-1,3-oxazole, precisely describes this partial saturation. wikipedia.org

A chloromethyl (-CH₂Cl) group attached to the carbon at position 2. This substituent is a key reactive site, making the molecule a valuable building block in organic synthesis.

The presence of the dihydrooxazole ring provides a stable scaffold, while the chloromethyl group offers a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆ClNO |

| IUPAC Name | This compound |

| Monoisotopic Mass | 119.013794 Da |

| SMILES | C1COC(=N1)CCl |

| InChI Key | DZIFAUJSYXNYAR-UHFFFAOYSA-N |

Historical Trajectories in Oxazole and Dihydrooxazole Chemical Research

The study of heterocyclic compounds like oxazolines is a field with deep historical roots. ijpsr.com The oxazoline ring system itself was first prepared in 1884. scilit.com Early research focused on the fundamental synthesis and reactivity of these heterocycles. Comprehensive reviews of the chemistry of oxazolines were published as early as 1949 and 1971, indicating a sustained and significant interest in this class of compounds over many decades. acs.orgacs.org

The development of synthetic methodologies has been a central theme in oxazoline research. The most common and well-established route to 2-oxazoline rings involves the cyclization of a 2-amino alcohol with a suitable functional group, such as a carboxylic acid or its derivative. wikipedia.orgontosight.ai Over the years, numerous reagents and conditions have been developed to facilitate this transformation efficiently. nih.gov Another notable synthetic route, first described by Witte and Seeliger, involves the reaction of nitriles with amino alcohols, often catalyzed by zinc chloride. wikipedia.org

The applications of oxazolines have evolved significantly over time. Initially, they were primarily of academic interest. However, their utility expanded dramatically as chemists discovered their value in various synthetic contexts:

Protecting Groups: The oxazoline ring is stable to a range of reagents, such as Grignard reagents and lithium aluminum hydride, making it an effective protecting group for carboxylic acids. scilit.com

Asymmetric Catalysis: In the latter half of the 20th century, chiral 2-oxazolines became crucial components of ligands for asymmetric catalysis, profoundly impacting the synthesis of enantiomerically pure compounds. wikipedia.org

Polymer Chemistry: The discovery of the living cationic ring-opening polymerization of 2-oxazolines in 1966 opened a new field of polymer science. nih.govresearchgate.net This allowed for the synthesis of poly(2-oxazoline)s, a class of polymers with tunable properties and potential applications as biomaterials. nih.govresearchgate.net Although interest waned in the 1980s and 1990s, the new millennium has seen a revival in research into these polymers. nih.govresearchgate.net

Synthetic Intermediates: The 2-alkyl substituent of an oxazoline ring can be manipulated to synthesize a variety of other functional groups, including aldehydes, ketones, and homologated carboxylic acids, demonstrating the ring's versatility as a synthetic tool. scilit.com

Modern research continues to explore novel, more efficient synthetic routes to oxazoles and dihydrooxazoles and to expand their applications in areas like multicomponent reactions and the synthesis of complex natural products. researchgate.netacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4-6-1-2-7-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIFAUJSYXNYAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13627-32-2 | |

| Record name | 2-(chloromethyl)-4,5-dihydro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 4,5 Dihydro 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom on the exocyclic methylene (B1212753) group of 2-(chloromethyl)-4,5-dihydro-1,3-oxazole serves as a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups at the 2-position of the oxazoline (B21484) ring, providing access to a diverse range of derivatives. nih.gov The 2-(chloromethyl)oxazole (B60668) scaffold is effective for synthetic elaboration at the 2-(methylene) position. nih.govbeilstein-journals.org

The reaction of this compound with primary or secondary amines provides a direct route to 2-(alkylamino)methyl and 2-(arylamino)methyl oxazoline derivatives. These reactions typically proceed via a standard SN2 mechanism, where the amine nucleophile displaces the chloride ion. A variety of amine nucleophiles can be utilized to prepare these derivatives, demonstrating the versatility of this synthetic approach. nih.gov

Table 1: Synthesis of 2-(Substituted-methyl) Oxazoline Derivatives via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Class | Reference |

| Amine | Primary/Secondary Amines | 2-(Alkylamino/Arylamino)methyl Oxazolines | nih.gov |

| Thiol | Alkyl/Aryl Thiols | 2-(Alkylthio/Arylthio)methyl Oxazolines | nih.gov |

| Alkoxide | Sodium/Potassium Alkoxides | 2-(Alkoxy)methyl Oxazolines | nih.gov |

| Azide (B81097) | Sodium Azide (NaN₃) | 2-(Azidomethyl) Oxazolines | beilstein-journals.org |

In a similar fashion to amination, the chloromethyl group readily reacts with thiol-based nucleophiles. Treatment of this compound with alkyl or aryl thiols, often in the presence of a base to generate the more nucleophilic thiolate anion, yields the corresponding 2-(alkylthio)methyl and 2-(arylthio)methyl oxazoline analogues. This method is an effective way to introduce sulfur-containing moieties into the oxazoline structure. nih.gov

The synthesis of 2-(alkoxy)methyl and 2-(phenoxy)methyl oxazoline compounds is achieved through the reaction of this compound with alkoxides or phenoxides. These nucleophiles, typically generated by treating the corresponding alcohol or phenol (B47542) with a strong base, displace the chloride to form an ether linkage. This substitution reaction extends the range of accessible derivatives to include various oxygen-linked functional groups. nih.gov

Metalation and Lithiation Chemistry of the Dihydrooxazole Ring System

Beyond nucleophilic substitution at the side chain, the dihydrooxazole ring system can undergo metalation, particularly lithiation. This process generates organometallic intermediates that are powerful nucleophiles in their own right, enabling carbon-carbon bond formation and further functionalization of the molecule.

Deprotonation of this compound can be achieved using a strong base, such as an organolithium reagent, at low temperatures. The proton on the carbon adjacent to the oxazoline ring and the chlorine atom is acidic enough to be removed, generating an alpha-lithiated carbanionic species, specifically 2-[chloro(lithio)methyl]-4,5-dihydro-1,3-oxazole. researchgate.net This lithiated intermediate is highly reactive and can engage with various electrophiles. researchgate.net

A mechanistic investigation into the addition of lithiated this compound to nitrones has revealed complex reaction pathways. researchgate.net The reaction of this lithiated species with nitrones ultimately affords 2-[(Z)-alkenyl]-4,5-dihydro-1,3-oxazoles. researchgate.net This contrasts with the reaction of lithiated 2-methyl-4,5-dihydro-1,3-oxazole, which yields the corresponding (E)-alkenyl isomers. researchgate.net

Table 2: Reactivity of Lithiated this compound with Nitrones

| Reactant | Electrophile (Nitrone) | Key Intermediate(s) | Final Product(s) | Stereochemistry | Reference |

| Lithiated this compound | C,N-diaryl nitrones | 1,6-Dioxa-2,9-diazaspiro[4.4]nonanes, 2-(1,2-Oxazetidin-4-yl)-4,5-dihydro-1,3-oxazoles | 2-[(Z)-Alkenyl]-4,5-dihydro-1,3-oxazoles | Z-isomer | researchgate.net |

Detailed mechanistic studies, involving quenching reactions at short time intervals, have provided insight into the transient intermediates formed during the reaction of alpha-lithiated 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles. researchgate.net When the reaction between lithiated this compound and a nitrone is quenched, a mixture of diastereomeric 1,6-dioxa-2,9-diazaspiro[4.4]nonanes and 2-(1,2-oxazetidin-4-yl)-4,5-dihydro-1,3-oxazoles can be isolated. researchgate.net These findings indicate that the reaction proceeds through initial nucleophilic addition of the lithiated oxazole (B20620) to the nitrone, forming a spirocyclic intermediate which then undergoes further transformations to yield the final alkenyl product. researchgate.net The presence of the chloro substituent significantly influences the reaction pathway and the stereochemical outcome compared to its non-halogenated analogues. researchgate.net While lithiation of some oxazole systems can lead to ring-opening, the formation of these spirocyclic and oxazetidinyl intermediates highlights a productive reaction manifold for the dihydrooxazole system. nih.govresearchgate.net

Ring-Opening Reactions and Isomerization Pathways

The 4,5-dihydro-1,3-oxazole ring, also known as the 2-oxazoline ring, is a versatile heterocyclic system. Its reactivity is characterized by a susceptibility to ring-opening reactions under various conditions and the potential for isomerization, leading to diverse molecular architectures.

The dihydrooxazole ring is generally stable to nucleophiles, bases, and weak acids; however, it can undergo nucleophilic attack upon activation by an electrophile. wikipedia.org This process is the foundation of cationic ring-opening polymerization (CROP), a major application of 2-substituted-2-oxazolines. beilstein-journals.org

The generally accepted mechanism for CROP involves three main stages: initiation, propagation, and termination. researchgate.net

Initiation: An electrophilic initiator (e.g., alkyl halides, tosylates, or triflates) attacks the nucleophilic nitrogen atom of the dihydrooxazole ring. This results in the formation of a highly reactive tertiary N-alkyloxazolinium cation. beilstein-journals.orgresearchgate.net

Propagation: The strained oxazolinium ring is then susceptible to nucleophilic attack by another dihydrooxazole monomer. This attack, typically at the C5 position of the ring, leads to ring opening and the formation of a linear polymer chain, poly(N-acylethylenimine), while regenerating the cationic oxazolinium species at the propagating chain end. rsc.org

Termination: The polymerization can be terminated by the addition of a nucleophile (such as water, amines, or alcohols) that reacts with the terminal oxazolinium cation, quenching the propagation.

This reactivity can be harnessed for non-polymerizing transformations as well. When an electrophile and a nucleophile are introduced in near-stoichiometric amounts under dilute conditions, controlled, non-polymerizing ring-opening can occur. nih.gov For instance, after activation with an electrophile like ethyl chloroformate, the resulting oxazolinium intermediate can be opened by a nucleophile, such as a chloride anion, to yield a discrete molecule rather than a polymer. nih.gov

The mechanism proceeds via the formation of the oxazolinium salt, which renders the C5 atom of the ring sufficiently electrophilic to be attacked by a variety of nucleophiles, including other oxazoline monomers, halide ions, or amines. nih.gov

While specific studies on the intramolecular rearrangements of this compound are not extensively detailed in the reviewed literature, isomerization reactions are known within related heterocyclic systems. An efficient synthesis of 2-oxazolines has been demonstrated through the stereospecific isomerization of 3-amido-2-phenyl azetidines, catalyzed by Lewis acids like Cu(OTf)₂. mdpi.com This reaction involves the ring-opening of the four-membered azetidine (B1206935) ring and subsequent intramolecular cyclization to form the more stable five-membered dihydrooxazole ring. mdpi.com

A proposed mechanism for this type of rearrangement involves the coordination of the Lewis acid to the amide carbonyl, which facilitates the cleavage of the C2-N1 bond of the azetidine. The resulting intermediate then undergoes intramolecular attack by the amide oxygen onto the carbocation, followed by cyclization to yield the 2-oxazoline product. mdpi.com

For the fully aromatic parent system, oxazoles, thermal rearrangements are also documented. The Cornforth rearrangement, for example, involves the thermal isomerization of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While mechanistically distinct and not directly applicable to the saturated dihydrooxazole system, it highlights the capacity for constitutional isomerization within this family of heterocycles.

Reaction Kinetics and Detailed Mechanistic Elucidations

The formation and subsequent reactions of the this compound molecule are governed by well-defined mechanistic pathways, which have been elucidated through various synthetic and kinetic studies.

The synthesis of 2-substituted-4,5-dihydro-1,3-oxazoles is well-established and can be achieved through several key mechanistic routes.

One of the most common methods is the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com This reaction can be promoted by strong acids, such as triflic acid, which protonates the amide carbonyl, making it more electrophilic. nih.gov An alternative pathway under these conditions involves the protonation and activation of the hydroxyl group, turning it into a good leaving group (H₂O). The amide nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the five-membered ring. nih.gov

Another prevalent route involves the reaction of a 2-amino alcohol with a nitrile, often catalyzed by a Lewis acid like ZnCl₂. wikipedia.org The mechanism is believed to be analogous to the Pinner reaction. wikipedia.orgnih.gov It likely proceeds through coordination of the Lewis acid to the nitrile nitrogen, activating it toward nucleophilic attack by the amino alcohol's hydroxyl group. This forms an imidate intermediate, which then undergoes intramolecular trans-acylation, where the amino group attacks the imidate carbon, displacing the alcohol moiety and cyclizing to form the dihydrooxazole ring. wikipedia.orgnih.govwikipedia.org

The reaction can also proceed from carboxylic acids or their derivatives, such as acyl chlorides, which react with a 2-amino alcohol to form an N-(2-hydroxyethyl)amide intermediate that subsequently cyclizes. wikipedia.org

In an Sₙ2 mechanism, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride), proceeding through a single pentacoordinate transition state. This results in the inversion of stereochemistry if the carbon is chiral. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile. For similar reactions, such as the substitution on 1-chloromethylnaphthalene, the reaction constant (ρ) in the Hammett plot is negative, indicating that electron-donating substituents on the nucleophile accelerate the reaction, consistent with the nucleophile attacking in the rate-determining step. ias.ac.in

The scope of this reaction is broad, enabling the synthesis of diverse derivatives. The table below summarizes various nucleophiles that have been successfully reacted with 2-(halomethyl)oxazole analogues.

| Nucleophile | Product Type | Example Reagent |

|---|---|---|

| Amines (Primary/Secondary) | 2-(Aminomethyl)dihydrooxazole | Ethanolamine, Aniline |

| Thiolates | 2-(Thio-methyl)dihydrooxazole | Sodium thiophenoxide |

| Alkoxides | 2-(Alkoxymethyl)dihydrooxazole | Sodium methoxide |

| Azide Ion | 2-(Azidomethyl)dihydrooxazole | Sodium azide (NaN₃) |

| Cyanide Ion | 2-(Cyanomethyl)dihydrooxazole | Potassium cyanide (KCN) |

| Phosphines | 2-(Phosphinomethyl)dihydrooxazole | Triphenylphosphine (B44618) (PPh₃) |

While the 4,5-dihydro-1,3-oxazole ring is relatively stable under neutral or basic conditions, it is susceptible to hydrolysis under acidic conditions. The hydrolysis proceeds via the formation of a dihydrooxazolinium salt. researchgate.net

The mechanism involves the initial protonation of the sp²-hybridized nitrogen atom of the ring by an acid. researchgate.netkyushu-u.ac.jp This protonation forms a cationic oxazolinium species, which significantly increases the electrophilicity of the C2 carbon atom. A water molecule then acts as a nucleophile, attacking this activated carbon. This is followed by the opening of the ring to form a protonated N-(2-hydroxyethyl)amide. Subsequent deprotonation yields the final hydrolysis product, an N-(2-hydroxyethyl)amide. researchgate.net

Synthetic Applications and Derivatization Strategies

2-(Chloromethyl)-4,5-dihydro-1,3-oxazole as a Strategic Synthetic Building Block

The chemical structure of this compound, often referred to as a 2-oxazoline, features a reactive chloromethyl group attached to the 2-position of the heterocyclic ring. This functionality renders the compound an exceptionally useful and versatile building block in organic synthesis. The chlorine atom, being a good leaving group, facilitates a wide range of nucleophilic substitution reactions, while the methylene (B1212753) group provides a site for deprotonation under specific conditions. This inherent reactivity allows for its elaboration into more complex molecular architectures, making it a valuable precursor for carbon-carbon bond formation and the construction of diverse heterocyclic systems.

The chloromethyl group serves as a potent electrophilic handle for constructing new carbon-carbon bonds, a fundamental operation in synthetic chemistry. This reactivity is exploited in several key transformations, including alkylation reactions with stabilized carbanions and as a precursor for Wittig reagents.

One of the primary applications of 2-(halomethyl)oxazole derivatives in C-C bond formation is their reaction with stabilized carbanions, such as those derived from malonic esters. The active methylene group of diethyl malonate can be deprotonated by a strong base, like sodium hydride, to generate a nucleophilic enolate. This enolate readily displaces the chloride ion from the 2-(chloromethyl)oxazole (B60668) core in a classic SN2 reaction, forming a new carbon-carbon bond.

This strategy has been effectively demonstrated in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, using a 2-(halomethyl)-4,5-diphenyloxazole scaffold. While the more reactive 2-(bromomethyl) analog provides a higher yield, the 2-(chloromethyl) derivative also successfully undergoes the alkylation to afford the key diethyl malonate intermediate.

Table 1: Malonate Alkylation of 2-(Halomethyl)-4,5-diphenyloxazoles

| Electrophile | Nucleophile | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-(Chloromethyl)-4,5-diphenyloxazole | Diethyl malonate | NaH/THF | Diethyl 2-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)malonate | 40% |

| 2-(Bromomethyl)-4,5-diphenyloxazole | Diethyl malonate | NaH/THF | Diethyl 2-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)malonate | 90% |

The 2-(chloromethyl)oxazole moiety is a valuable precursor for generating phosphonium (B103445) salts, the key reagents in Wittig chemistry. google.comgoogleapis.com The reaction of a 2-(chloromethyl)oxazole derivative with a phosphine (B1218219), most commonly triphenylphosphine (B44618), results in the formation of a stable triphenylphosphonium salt. google.com This transformation occurs via a nucleophilic substitution mechanism where the phosphorus atom of the phosphine displaces the chloride.

Once formed, the phosphonium salt can be treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, generating a phosphorus ylide (or phosphorane). This ylide is a potent carbon nucleophile that can react with aldehydes or ketones to form alkenes, with concomitant formation of triphenylphosphine oxide. googleapis.com This application in Wittig chemistry provides a powerful method for extending the carbon framework at the 2-position of the oxazole (B20620) ring, enabling the synthesis of complex molecules with specifically positioned carbon-carbon double bonds. researchgate.netdocumentsdelivered.com

Derivatives of this compound (2-oxazoline) are directly involved in the synthesis of unique cyclopropane (B1198618) structures. In a notable reaction, the treatment of 2-chloromethyl-2-oxazoline with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide [KN(SiMe₃)₂] does not result in simple elimination but instead leads to the formation of trans-1,2,3-tris(oxazolinyl)cyclopropane. nih.gov

This transformation highlights a unique synthetic pathway where the 2-(chloromethyl)-2-oxazoline unit acts as both the electrophile and the nucleophile (after deprotonation) in a cascade that constructs the three-membered ring. The resulting tris(oxazolinyl)cyclopropane can be further functionalized by deprotonation followed by the addition of other electrophiles, showcasing the utility of dihydrooxazoline derivatives in creating highly substituted cyclopropane systems. nih.gov In other contexts, the oxazoline (B21484) group can act as a directing group in reactions involving a pre-existing cyclopropane ring, for instance, in palladium-catalyzed C-H functionalization. nih.gov

The reactivity of the chloromethyl group extends beyond C-C bond formation, establishing this compound and its aromatic oxazole analogs as versatile scaffolds for accessing a wide array of more complex molecules through nucleophilic substitution. beilstein-journals.org

The 2-(chloromethyl) group is an excellent electrophilic site that reacts readily with a variety of heteroatom nucleophiles. This allows for the straightforward introduction of diverse functional groups at the 2-position, leading to a library of extended and substituted oxazole derivatives. This synthetic elaboration is crucial for modifying the properties of the molecule, for instance, in the development of new pharmaceutical agents or functional materials. beilstein-journals.org

The reactivity is characteristic of a benzylic chloromethyl group, allowing for substitution reactions with:

Nitrogen Nucleophiles: Primary and secondary amines react to form 2-(aminomethyl)oxazole derivatives.

Oxygen Nucleophiles: Alkoxides and phenoxides displace the chloride to yield 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles.

Sulfur Nucleophiles: Thiolates, such as thiophenoxide, readily react to produce 2-((arylthio)methyl)oxazole compounds.

This versatility makes 2-(halomethyl)oxazoles key intermediates in the synthesis of various biologically active compounds and complex natural products. beilstein-journals.org

Table 2: Nucleophilic Substitution Reactions on a 2-(Chloromethyl)oxazole Scaffold

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Amine | R₂NH | 2-(Dialkylaminomethyl)oxazole |

| Amine | ArNH₂ | 2-((Arylamino)methyl)oxazole |

| Alkoxide | RONa/ROH | 2-(Alkoxymethyl)oxazole |

| Phenoxide | ArONa/DMF | 2-(Phenoxymethyl)oxazole |

| Thiophenoxide | ArSNa/DMF | 2-((Arylthio)methyl)oxazole |

| Cyanide | NaCN/DMF | 2-(Cyanomethyl)oxazole |

Precursor for Diverse Heterocyclic Scaffolds and Complex Molecules

Formation of Novel Spirocyclic Compounds

Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The dihydrooxazoline framework can be incorporated into these complex scaffolds. A prominent method for creating spirocyclic oxazole derivatives is through [3+2] cycloaddition reactions.

One established pathway involves the reaction between 2-arylidene cycloalkanones and azaoxyallyl cations, which are generated in situ from α-halohydroxamates in the presence of a base. rsc.org This method efficiently produces a range of functionalized spirocyclic oxazole derivatives in good to excellent yields. rsc.org While this specific reaction does not start with this compound, the underlying principle of using cycloaddition to form a spiro-oxazoline is a key strategy.

To utilize this compound for spirocycle synthesis, a plausible strategy would involve its conversion into a suitable 1,3-dipole or a dipolarophile that can participate in a cycloaddition. For instance, the chloromethyl group could be transformed into a phosphonium ylide. This ylide could then potentially react with a cyclic α,β-unsaturated ketone in a Wittig-type reaction followed by an intramolecular Michael addition, ultimately forming a spirocyclic system. Another approach is the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with an appropriate acceptor, a powerful method for constructing spirocyclic cyclopentane (B165970) cores. nih.gov Adapting the oxazoline to act as or be appended to a TMM precursor could provide a route to these structures.

The following table summarizes a general approach to spiro-oxazolines, which could be adapted for derivatives of this compound.

| Reaction Type | Reactants | Key Reagents | Product Type | Ref |

| [3+2] Cycloaddition | 2-Arylidene cycloalkanones, α-Halohydroxamates | Base (e.g., DBU) | Spirocyclic oxazoline derivatives | rsc.org |

| [3+2] Cycloaddition | Vinyl benzoxazinanones, Azaoxyallyl cations | Base | Dihydrobenzoxazine-fused spirooxazoline-4-ones | researchgate.net |

| TMM Cycloaddition | Isopropylidene oxindole, TMM precursor | Palladium catalyst | Spirooxindole | nih.gov |

Generation of Pyrazole (B372694) and Imidazole (B134444) Analogues

The chloromethyl group on the dihydrooxazoline ring serves as a reactive electrophilic site, enabling the synthesis of various heterocyclic analogues through nucleophilic substitution and subsequent cyclization reactions.

Pyrazole Analogues: Pyrazoles are a cornerstone of medicinal chemistry and are typically synthesized via the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govhilarispublisher.com To generate a pyrazole from this compound, the oxazoline moiety must be converted into a suitable precursor.

A hypothetical route could involve the reaction of this compound with a strong base to generate a reactive intermediate, which could then be trapped with a diazo compound or another suitable partner to construct the pyrazole ring. A more direct method for creating an analogue involves using the chloromethyl group as an anchor. The compound can react directly with a pre-formed nucleophilic pyrazole salt, leading to an N-alkylation product where the (4,5-dihydro-1,3-oxazol-2-yl)methyl group is attached to the pyrazole ring.

Imidazole Analogues: The synthesis of imidazole analogues can be achieved through similar principles. A common strategy for forming the imidazole ring is the reaction of an α-haloketone with an amidine. Alternatively, the chloromethyl group of the title compound can be used for direct alkylation. For instance, coupling reactions between sulfonamide derivatives and 2-chloromethyl-imidazoline have been reported, where the chloromethyl group is the key reactive handle for linking molecular fragments. lew.ro This same strategy is applicable to this compound, allowing it to be coupled with various nucleophilic imidazole-containing compounds to generate novel analogues.

The table below outlines common synthetic strategies for these heterocycles.

Role in Asymmetric Synthesis and Stereocontrol

The 4,5-dihydro-1,3-oxazole (oxazoline) ring is a privileged scaffold in asymmetric synthesis, primarily because it can be readily prepared in enantiopure form from chiral amino alcohols. This chirality can be leveraged to control the stereochemical outcome of reactions.

This compound as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single stereoisomer. wikipedia.org The oxazoline group, particularly in the form of Evans' oxazolidinone auxiliaries, is one of the most successful classes of chiral auxiliaries. wikipedia.org

In this context, chiral versions of this compound, synthesized from optically pure amino alcohols, can be employed to control stereochemistry. The general process involves the following steps:

Acylation: The chiral oxazoline auxiliary is N-acylated with a prochiral carboxylic acid derivative.

Enolate Formation: A base is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate. The stereogenic centers on the oxazoline ring (typically at the C4 and C5 positions) effectively shield one face of the enolate.

Stereoselective Reaction: An electrophile is introduced, which can only approach the enolate from the unhindered face, leading to a highly diastereoselective bond formation.

Auxiliary Removal: The chiral auxiliary is cleaved from the product, typically via hydrolysis or alcoholysis, to yield the enantiomerically enriched product and recover the auxiliary for reuse.

This strategy has been successfully applied to a wide range of transformations, including asymmetric alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgscielo.org.mx

| Transformation | Auxiliary Type | Reagents | Diastereomeric Ratio (d.r.) | Ref |

| Aldol Reaction | N-Acylthiazolidinethione | TiCl₄, Sparteine | >95:5 | scielo.org.mx |

| Aldol Reaction | Oxazolidinone | Dibutylboron triflate, Diisopropylethylamine | High | wikipedia.org |

| Michael Addition | N-Acylthiazolidinethione | Various | High | scielo.org.mx |

Stereoselective Synthetic Pathways Utilizing Dihydrooxazoline Scaffolds

Beyond their role as stoichiometric chiral auxiliaries, dihydrooxazoline scaffolds are fundamental components of ligands used in asymmetric catalysis. C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are particularly effective. researchgate.net In these ligands, the two oxazoline rings create a defined chiral pocket around a coordinated metal center (e.g., copper, cobalt, zinc). researchgate.netmdpi.com

This chiral metal complex then acts as a Lewis acid catalyst, activating a substrate and controlling the facial selectivity of a reaction. This catalytic approach is highly efficient and has been used to achieve high enantioselectivity in numerous reactions, including:

Diels-Alder Reactions: Catalyzing the cycloaddition between dienes and dienophiles.

Henry (Nitroaldol) Reactions: The addition of a nitroalkane to a carbonyl compound. mdpi.com

Friedel-Crafts Reactions: Asymmetric alkylation of aromatic rings.

Cyclopropanation: The reaction of an alkene with a diazo compound. researchgate.net

The dihydrooxazoline scaffold is also used for substrate-internal stereocontrol, where the ring is part of the reacting molecule but not as a removable auxiliary. Its rigid conformation and chiral centers can direct the approach of reagents to other parts of the molecule, thereby controlling the stereochemical outcome of cyclizations, additions, or rearrangements.

| Catalytic Reaction | Ligand Type | Metal | Typical Substrates | Enantiomeric Excess (e.e.) | Ref |

| Henry Reaction | Bis(oxazoline) (BOX) | Co(OAc)₂ | Benzaldehyde, Nitromethane | Up to 90% | mdpi.com |

| Cyclopropanation | Bis(oxazoline) (BOX) | Copper(I) | Styrene, Ethyl diazoacetate | High | researchgate.net |

| Mukaiyama Aldol | Bis(oxazoline) (BOX) | Copper(II) | Silyl enol ethers, Aldehydes | High | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(Chloromethyl)-4,5-dihydro-1,3-oxazole. Both ¹H NMR and ¹³C NMR provide unambiguous evidence for the compound's covalent structure by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the dihydrooxazole ring typically appear as two triplets. The methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) is expected to resonate at a lower field (higher ppm value) compared to the methylene group adjacent to the nitrogen atom (N-CH₂) due to the greater electronegativity of oxygen. These signals appear as triplets because of spin-spin coupling with the protons on the adjacent methylene group. The chloromethyl (Cl-CH₂) protons would appear as a singlet at a distinct chemical shift, reflecting the influence of the adjacent imine carbon and the chlorine atom.

In the ¹³C NMR spectrum, three distinct signals are expected for the three types of carbon atoms in the structure. The imine carbon (C=N) of the oxazoline (B21484) ring would have the most downfield chemical shift. The two methylene carbons of the ring (O-CH₂ and N-CH₂) and the carbon of the chloromethyl group (Cl-CH₂) would appear at higher fields. Analysis of analogous structures, such as 2-(3-chlorophenyl)-4,5-dihydrooxazole, helps in predicting the approximate chemical shifts for the dihydrooxazole ring system. rsc.org For instance, the ring methylene carbons in this analog appear at approximately 54 ppm and 67 ppm. rsc.org

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, providing a complete and unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| H (on C4) | N-CH₂ | ~3.9 | Triplet |

| H (on C5) | O-CH₂ | ~4.3 | Triplet |

| H (on CH₂Cl) | Cl-CH₂ | ~4.5 | Singlet |

| C2 | C=N | ~165 | - |

| C4 | N-CH₂ | ~55 | - |

| C5 | O-CH₂ | ~68 | - |

| C (of CH₂Cl) | Cl-CH₂ | ~43 | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₄H₆ClNO) by providing a highly accurate mass measurement. The predicted monoisotopic mass of this compound is 119.013794 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion ([M]⁺) undergoes fragmentation. A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks will be observed: one for the molecular ion containing ³⁵Cl (M) and another, approximately one-third the intensity, for the ion containing ³⁷Cl (M+2).

The fragmentation of the dihydrooxazole ring system typically involves cleavage of the ring or loss of substituents. Plausible fragmentation pathways for this compound would include the loss of the chloromethyl radical (•CH₂Cl) or the loss of a chlorine radical (•Cl). Analysis of the mass spectra of related compounds like 2-methyl-4,5-dihydro-oxazole provides insight into the characteristic fragmentation of the core ring structure. nist.gov Soft ionization techniques like electrospray ionization (ESI) are used to observe the protonated molecule, [M+H]⁺, with minimal fragmentation, confirming the molecular weight. rsc.org

Table 2: Predicted Molecular Ions and Key Fragments in Mass Spectrometry of this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₄H₆³⁵ClNO]⁺ | 119.0138 | Molecular ion |

| [M+2]⁺ | [C₄H₆³⁷ClNO]⁺ | 121.0108 | Isotope peak, ~32% intensity of M⁺ |

| [M+H]⁺ | [C₄H₇³⁵ClNO]⁺ | 120.0211 | Protonated molecule (ESI-MS) uni.lu |

| [M-Cl]⁺ | [C₄H₆NO]⁺ | 84.0449 | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | [C₃H₄NO]⁺ | 70.0293 | Loss of chloromethyl radical |

X-ray Diffraction for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

While the specific crystal structure of this compound is not described in the cited literature, analysis of closely related structures provides a clear indication of the information that can be obtained. For example, crystallographic studies on 2-acylmethyl-4,4-dimethyl-2-oxazolines have successfully elucidated the solid-state structures of these compounds, confirming their tautomeric forms and detailing the geometry of the oxazoline ring. nih.gov Similarly, X-ray structures of peptide mimetics containing a 2-aminomethyl-1,3-oxazole core have been determined, providing detailed conformational data. rsc.org

For this compound, a successful X-ray diffraction analysis would determine:

The conformation of the five-membered dihydrooxazole ring , which is typically non-planar and often adopts an envelope or twisted conformation.

Precise bond lengths for all connections, including the C=N, C-O, C-N, and C-Cl bonds.

Valence bond angles throughout the molecule, defining its geometry.

Intermolecular interactions in the crystal packing, such as weak hydrogen bonds or dipole-dipole interactions, which influence the material's bulk properties.

This detailed structural information is invaluable for computational modeling and for understanding structure-activity relationships in further research.

Table 3: Structural Parameters Obtainable from X-ray Diffraction

| Parameter | Description |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-Cl, C=N). |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Ring Conformation | The 3D shape of the dihydrooxazole ring (e.g., envelope, twist). |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions between molecules. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a important tool for investigating the intricacies of reaction mechanisms involving heterocyclic compounds like 2-(chloromethyl)-4,5-dihydro-1,3-oxazole. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from computational analyses of the core 2-oxazoline structure and related reactive systems.

DFT calculations are typically employed to map the potential energy surface of a reaction. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. For 2-oxazoline systems, theoretical studies have explored various reaction pathways, including ring-opening reactions and proton transfers. acs.orgresearchgate.net For instance, in a study on the nitrosation of 2-oxazoline, the B3LYP functional with a 6-31G basis set was used to explore the potential energy surface, identifying transition state structures and calculating activation barriers for ring cleavage, which were found to be below 21 kcal/mol. acs.org

A key application of DFT for this compound would be the investigation of nucleophilic substitution reactions at the chloromethyl group. Such calculations would elucidate the transition state for the displacement of the chloride ion by a nucleophile. The calculated activation energy for this transition state provides a quantitative measure of the reaction's kinetic feasibility. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, would analyze the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazoline (B21484) derivative to rationalize the reactivity.

The table below illustrates hypothetical DFT-calculated energy values for a representative nucleophilic substitution reaction, based on typical values for similar S(_N)2 reactions.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Oxazoline + Nu⁻) | 0.0 | Initial state of separated this compound and a generic nucleophile (Nu⁻). |

| Transition State ([Nu---CH₂---Cl]⁻ Complex) | +15 to +25 | The highest energy point along the reaction coordinate, where the bond to the nucleophile is forming and the C-Cl bond is breaking. |

| Products (Substituted Oxazoline + Cl⁻) | -10 to -30 | Final state of the reaction with the newly formed product and the chloride leaving group. |

Molecular Modeling and Simulation of Reactivity Patterns

Molecular modeling and simulation techniques are used to predict and understand the reactivity patterns of this compound. The reactivity of this compound is dominated by two primary features: the electrophilic carbon of the chloromethyl group and the potential for deprotonation at the same carbon atom.

The chloromethyl group makes the molecule an excellent substrate for nucleophilic substitution reactions. nih.gov The reactivity is often compared to that of benzylic chlorides due to the influence of the adjacent oxazoline ring. Molecular modeling can be used to visualize the electrostatic potential map of the molecule, which would highlight the electron-deficient nature of the methylene (B1212753) carbon attached to the chlorine, thereby identifying it as the primary site for nucleophilic attack.

In the presence of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), deprotonation of the chloromethyl group can occur. nih.gov This generates a reactive carbanion intermediate. Molecular modeling can be used to study the geometry and electronic distribution of this intermediate, helping to explain its subsequent reactivity. For example, the treatment of 2-chloromethyl-2-oxazolines with strong bases has been shown experimentally to lead to the formation of trans-1,2,3-tris(oxazolinyl)cyclopropane, a reaction that proceeds through such an intermediate. nih.gov

Simulations can also explore the conformational flexibility of the 4,5-dihydro-1,3-oxazole ring and how different conformations might influence the accessibility of the reactive chloromethyl site to incoming nucleophiles or bases.

Computational Prediction of Chemical Behavior and Intermediate Stability

Computational chemistry provides powerful predictive capabilities regarding the chemical behavior of this compound and the stability of its reaction intermediates. By calculating the energies of various potential species, chemists can forecast the most likely reaction pathways and products.

The stability of key intermediates, such as the carbanion formed upon deprotonation or the carbocation that could hypothetically form via dissociation of the chloride ion (an S(_N)1 pathway), can be assessed computationally. DFT calculations would likely show that the primary carbocation is highly unstable, thus favoring an S(_N)2 mechanism for nucleophilic substitution.

The table below summarizes the predicted stability and characteristics of potential intermediates in reactions involving this compound, based on general chemical principles and computational studies of analogous structures.

| Intermediate | Predicted Stability | Governing Reaction Type | Computational Insights |

|---|---|---|---|

| S(_N)2 Transition State | High Energy, Transient | Nucleophilic Substitution | Geometry optimization would show a trigonal bipyramidal arrangement around the carbon atom. The activation energy can be calculated. |

| Carbanion at CH₂Cl | Moderately Stable (with strong base) | Base-induced Elimination/Coupling | Calculations would assess the degree of charge localization and the geometric changes upon deprotonation. |

| Primary Carbocation at CH₂ | Highly Unstable | Hypothetical S(_N)1 Reaction | Energy calculations would confirm a very high formation energy, making this pathway unlikely compared to the S(_N)2 mechanism. |

Q & A

Basic: What are optimized synthetic routes for preparing 2-(chloromethyl)-4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

A three-step synthesis involving Suzuki coupling, reduction, and chlorination is widely used. For example, 2-[4’-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole was synthesized via Suzuki coupling of 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline with 4-formyl phenylboronic acid (80% yield), followed by sodium borohydride reduction (95% yield) and chlorination with SOCl₂ (99% yield) . Key considerations include catalyst selection (e.g., Pd(PPh₃)₄) and avoiding column chromatography to improve scalability.

Basic: How can the structural integrity of this compound derivatives be confirmed?

Methodological Answer:

Combined spectroscopic and crystallographic methods are essential:

- NMR : Analyze chemical shifts for the oxazole ring (δ 4.0–5.0 ppm for CH₂ groups) and chloromethyl substituents (δ 3.5–4.0 ppm).

- X-ray crystallography : Resolve bond lengths (e.g., C–O ≈ 1.36 Å, C–N ≈ 1.29 Å) and confirm stereochemistry .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How do reaction mechanisms differ in forming 4,5-dihydro-1,3-oxazole rings?

Methodological Answer:

Two distinct pathways are documented:

- Boyer Reaction : Azidoalcohols react with aldehydes under acidic conditions, proceeding via an aminodiazonium ion intermediate without alkyl migration (e.g., 5-methyl-2-phenyl-4,5-dihydro-1,3-oxazole, 80% yield) .

- Schmidt-like Cascade : Azido epoxides undergo intramolecular rearrangements, forming oxazoles through 1,2-alkyl shifts .

Mechanistic divergence lies in intermediate stability and substituent effects on migration propensity.

Advanced: What strategies enable functionalization of this compound?

Methodological Answer:

Oxidative nucleophilic substitution (HNS) is effective:

- σH Adduct Formation : React nitroarenes with oxazoline-stabilized carbanions (e.g., 4,4-dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole), followed by oxidation with DDQ or DMD to yield para-nitrobenzyl or para-hydroxybenzyl derivatives .

- Key Data : Yields range 58–92%, with regioselectivity governed by nitroarene electronic profiles .

Basic: How stable are 4,5-dihydro-1,3-oxazole derivatives under varying conditions?

Methodological Answer:

Stability depends on substituents:

- Thermal Stability : Methyl or aryl groups enhance stability (e.g., 4,4-dimethyl derivatives remain intact at 100°C) .

- Hydrolytic Sensitivity : Oxazole rings hydrolyze under acidic conditions (e.g., HCl/MeOH at 60°C cleave the ring to yield amines) .

- Light Sensitivity : Chloromethyl derivatives may decompose under UV; storage in amber vials is recommended .

Advanced: How can computational methods resolve contradictions in reaction outcomes?

Methodological Answer:

Density Functional Theory (DFT) simulations clarify discrepancies:

- Example : Conflicting yields in Suzuki couplings (70–90%) were attributed to steric effects in biphenyl intermediates. DFT calculations (B3LYP/6-31G*) showed energy barriers vary by 5–10 kcal/mol based on substituent bulk .

- Validation : Compare computed NMR shifts (<0.3 ppm deviation) and reaction coordinate diagrams with experimental data .

Advanced: What catalytic applications utilize this compound derivatives?

Methodological Answer:

These derivatives serve as ligands or intermediates:

- Palladium Catalysis : Oxazoline-palladium complexes (e.g., with PdCl₄²⁻) catalyze cross-coupling reactions, achieving TOF values >500 h⁻¹ in Heck reactions .

- Asymmetric Catalysis : Chiral oxazolines (e.g., (R)-configured derivatives) induce enantioselectivity (>90% ee) in Diels-Alder reactions .

Basic: What analytical challenges arise in quantifying oxazole derivatives?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 220–260 nm).

- Detection Limits : LC-MS (ESI+) achieves sensitivity down to 0.1 ng/mL but may require derivatization for chloromethyl analogs .

- Interference : Nitroarene byproducts can co-elute; tandem MS/MS (MRM mode) improves specificity .

Advanced: How do stereochemical outcomes vary in oxazole-forming reactions?

Methodological Answer:

- Chiral Centers : Boyer reactions produce racemic mixtures unless chiral catalysts (e.g., BINOL-phosphoric acids) are used, achieving up to 75% ee .

- Crystallography : Single-crystal X-ray data (e.g., CCDC entries) confirm absolute configurations, with Flack parameters <0.1 indicating high enantiopurity .

Advanced: What role do oxazole intermediates play in drug synthesis?

Methodological Answer:

- Telmisartan Synthesis : this compound derivatives act as biphenyl precursors. Alkylation with dibenzimidazole followed by hydrolysis yields the antihypertensive drug in 75% overall yield .

- Biological Probes : Oxazole rings mimic peptide bonds, enabling use in fluorescent tags (e.g., ESIPT-based probes with λem = 450–550 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.